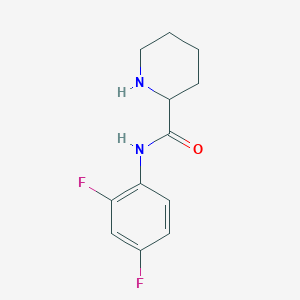

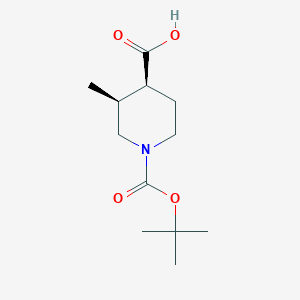

![molecular formula C11H17NO3 B3113048 tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932590-17-4](/img/structure/B3113048.png)

tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate

Übersicht

Beschreibung

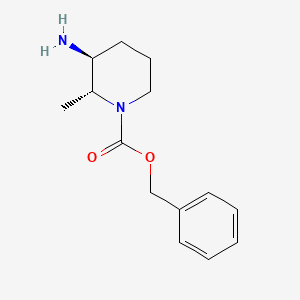

“tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 g/mol . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3 . This indicates that the compound contains a bicyclic structure with a nitrogen atom and a carbonyl group.Physical And Chemical Properties Analysis

This compound has a boiling point of 308°C at 760 mmHg . It is a solid at room temperature . The compound is sealed in dry and stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate is a compound that has been studied for its synthesis and molecular structure. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related cyclic amino acid ester, was investigated through intramolecular lactonization reactions, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was confirmed via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014). Similarly, the chiral variant of this compound was synthesized without using chiral catalysts or enzymes and characterized by the same methods, demonstrating its structure and chirality (T. Moriguchi et al., 2014).

Synthetic Routes and Derivatives

Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is structurally related to this compound. These routes facilitate the synthesis of bifunctional compounds that can be further derivatized, providing access to novel chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009). Conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids have also been synthesized, including a glutamic acid analogue, through a series of reactions highlighting the potential of these compounds in creating novel bioactive molecules (B. P. Hart & H. Rapoport, 1999).

Application in Organic Synthesis

The compound and its derivatives have found application in various organic synthesis processes. For example, microwave-assisted synthesis led to unexpected stereoselective substitution reactions, providing insights into reaction mechanisms and expanding the utility of similar compounds in synthetic chemistry (S. Onogi et al., 2012). Additionally, the tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate compound was used to study the reaction with N,N-dimethylformamide dimethyl acetal, revealing isomeric condensation products and demonstrating the synthetic versatility of such compounds (A. I. Moskalenko & V. Boev, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGENGNQEVDONGO-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

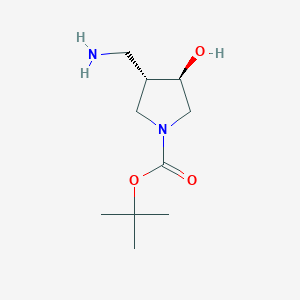

![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3112994.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)

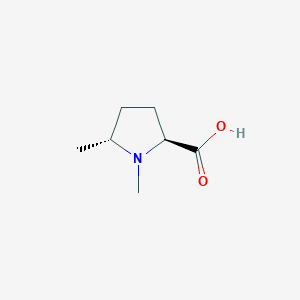

![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)